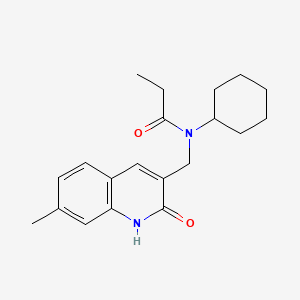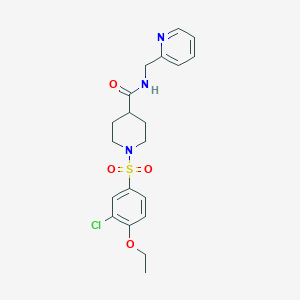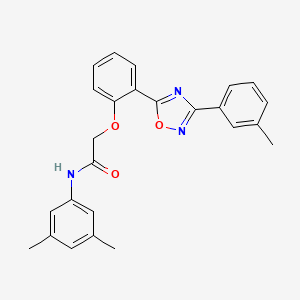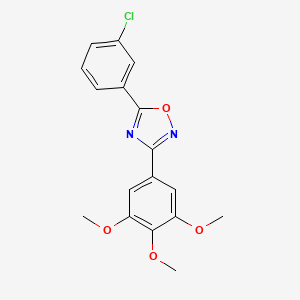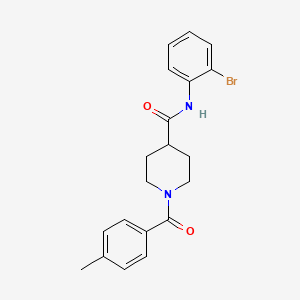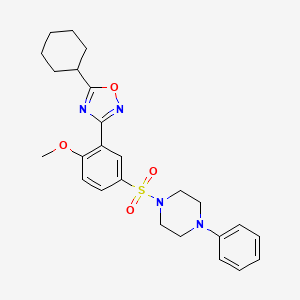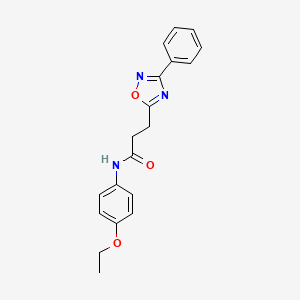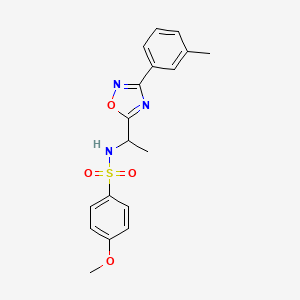
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide, also known as MTSES, is a sulfhydryl-reactive compound that is widely used in scientific research. MTSES has a unique chemical structure that makes it a valuable tool for studying the biological functions of proteins and enzymes.
作用机制
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide modifies the activity of proteins and enzymes by reacting with the sulfhydryl groups of cysteine residues. This reaction can lead to the formation of disulfide bonds, the modification of protein structure, and the alteration of enzymatic activity. This compound has been shown to be a potent inhibitor of cysteine proteases and ion channels, making it a valuable tool for studying these proteins.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that make it a valuable tool for scientific research. This compound can modify the activity of proteins and enzymes, leading to changes in cellular function and signaling. This compound has been shown to be a potent inhibitor of cysteine proteases, which are important enzymes involved in a number of diseases, including cancer. This compound has also been shown to modulate the activity of ion channels, which are important for the regulation of cellular excitability and neurotransmission.
实验室实验的优点和局限性
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has several advantages for lab experiments, including its ability to modify the activity of proteins and enzymes, its relatively simple synthesis, and its availability. However, this compound also has some limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for non-specific reactions with other cellular components.
未来方向
There are several future directions for research involving 4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. One area of interest is the development of new sulfhydryl-reactive compounds that are more specific and less toxic than this compound. Another area of interest is the use of this compound in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the use of this compound in the study of protein folding and stability is an area of ongoing research. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new insights into the structure and function of proteins and enzymes.
合成方法
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-thiol with 1-(2-chloroethyl)-4-methoxybenzene, followed by sulfonation with chlorosulfonic acid. The final product is purified using column chromatography and recrystallization. The synthesis of this compound is relatively straightforward and can be performed in most organic chemistry laboratories.
科学研究应用
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is widely used in scientific research as a sulfhydryl-reactive compound that can modify the activity and function of proteins and enzymes. This compound has been used to study the structure and function of ion channels, transporters, and enzymes. It has also been used to investigate the role of sulfhydryl groups in protein folding, stability, and regulation. This compound is a valuable tool for understanding the biochemical and physiological processes that govern cellular function and disease.
属性
IUPAC Name |
4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12-5-4-6-14(11-12)17-19-18(25-20-17)13(2)21-26(22,23)16-9-7-15(24-3)8-10-16/h4-11,13,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDYZXECNXZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



